3-(piperidin-1-yl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-piperidin-1-ylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14-11-6-2-3-7-13(11)17-10-12(14)15-8-4-1-5-9-15/h2-3,6-7,10H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPBBAWTUKRUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=COC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346806 | |
| Record name | 3-piperidino-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40302-79-2 | |
| Record name | 3-piperidino-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for Constructing the 4H-Chromen-4-one Core
The bicyclic 4H-chromen-4-one system is a privileged scaffold in medicinal chemistry and can be assembled through various synthetic routes, ranging from historical name reactions to modern multicomponent strategies.
Two of the most established methods for constructing the chromone (B188151) core are the Baker-Venkataraman Rearrangement and the Claisen Ester Condensation.
The Baker-Venkataraman Rearrangement is a reliable two-step or one-pot process for forming chromones and flavones. The reaction involves the conversion of an o-hydroxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration. youtube.com The typical sequence begins with the acylation of the phenolic hydroxyl group of an o-hydroxyacetophenone derivative. The resulting ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone. Subsequent treatment with acid promotes cyclization and dehydration to yield the final 4H-chromen-4-one ring system. youtube.com This method is highly versatile, tolerating a wide range of functional groups. biomedpharmajournal.org Microwave irradiation has been shown to significantly reduce reaction times for this rearrangement compared to conventional heating methods. sharif.edu
The Claisen Condensation , specifically the intramolecular variant known as the Dieckmann condensation, provides another pathway. However, the more relevant application for chromone synthesis is the intermolecular Claisen condensation between an ester and a ketone. nih.gov In this context, a derivative of salicylic (B10762653) acid (like an ester or acid chloride) can react with a ketone. The mechanism begins with the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl group of the salicylic acid derivative. nih.gov Subsequent cyclization and dehydration afford the chromone structure. The key to a successful Claisen condensation is the presence of an acidic proton on the α-carbon of the final β-dicarbonyl intermediate, which is deprotonated by the base, driving the reaction to completion. nih.gov
A novel and efficient strategy for accessing chromone precursors involves an intramolecular C-H phenolization through an aromatic Claisen rearrangement. This method has been effectively used in the synthesis of chromone and flavonoid piperidine (B6355638) alkaloids. acs.orgnih.gov The process starts with a Mitsunobu reaction between a phenol (B47542) derivative and a tetrahydro-3-pyridinemethanol, which is then followed by a thermal or microwave-assisted aromatic Claisen rearrangement. acs.orgnih.gov This clockss.orgclockss.org-sigmatropic rearrangement is regioselective and proceeds through a cyclohexadienone intermediate which then tautomerizes to re-aromatize, yielding a 4-(2-hydroxyphenyl)-3-methylenepiperidine. acs.orgyoutube.com This intermediate is a valuable precursor, containing both the necessary phenol group and a reactive site for the subsequent construction of the chromone core. acs.org
Research has shown that this rearrangement can be optimized, with microwave irradiation significantly enhancing reaction speed and yield. acs.org
Table 1: Optimization of Aromatic Claisen Rearrangement
| Entry | Solvent | Method | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene | Oil Bath | 200 | 40 | 85 |
| 2 | Dioxane | Oil Bath | 200 | 40 | 82 |
| 3 | DMF | Oil Bath | 200 | 40 | 50 |
| 4 | Toluene | Microwave | 200 | 40 | 92 |
| 5 | Dioxane | Microwave | 200 | 40 | 85 |
Data sourced from a study on the synthesis of chromone piperidine alkaloids. acs.org
Modern synthetic chemistry favors one-pot and multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to rapidly generate molecular complexity. Several such methods exist for the synthesis of the 4H-chromen-4-one scaffold. npaa.in These reactions typically involve the condensation of three or more starting materials in a single reaction vessel.
A common approach is the three-component reaction of a salicylaldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and another component, often an enolizable compound. sharif.edu These reactions can proceed through a domino Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to furnish the chromene ring. sharif.edu Catalysts for these transformations vary widely and include nano-kaoline/BF₃/Fe₃O₄, which acts as a recyclable superparamagnetic nanocatalyst. sharif.edu
Piperidine itself can serve as a basic organocatalyst for condensation reactions that lead to chromone precursors. It is particularly effective in Knoevenagel or Claisen-Schmidt condensations. For instance, piperidine is used to catalyze the reaction between 3-acetyl-4-hydroxycoumarin and various aromatic aldehydes. clockss.org This condensation occurs in refluxing chloroform (B151607) and produces coumarinic chalcones, which are important intermediates that can be further cyclized to form more complex heterocyclic systems related to chromones. clockss.org The catalytic role of piperidine is to act as a base to deprotonate the active methylene compound, generating the nucleophilic enolate required for the initial condensation step.
Introduction of the Piperidin-1-yl Moiety at the 3-Position
Once the 4H-chromen-4-one core is established, the next critical step is the introduction of the piperidine ring at the C-3 position. This is typically achieved through functionalization of a pre-existing group at this position.
The introduction of a piperidine group at the C-3 position generally proceeds via nucleophilic substitution or amidation reactions. A common strategy involves starting with a 3-hydroxy-4H-chromen-4-one derivative. cas.cz The hydroxyl group can be converted into a better leaving group, such as a tosylate or halide. Subsequent reaction with piperidine, which acts as a nucleophile, displaces the leaving group to form the C-N bond, yielding the desired 3-(piperidin-1-yl)-4H-chromen-4-one.
An alternative strategy is amidation. If a 4H-chromen-4-one-3-carboxylic acid is prepared, it can be activated (e.g., by conversion to an acid chloride) and then reacted with piperidine to form a stable amide bond. While this results in a 3-(piperidine-1-carbonyl)-4H-chromen-4-one, subsequent reduction of the amide carbonyl group would be necessary to obtain the target compound. This two-step amidation-reduction sequence is a robust and widely used method for forming amine linkages.
Table 2: Chemical Compounds Mentioned
| Compound Name | Structure/Class |
|---|---|
| This compound | Target Compound |
| 4H-Chromen-4-one | Core Scaffold |
| Baker-Venkataraman Intermediate | 1,3-Diketone |
| o-Hydroxyacetophenone | Starting Material |
| Salicylic Acid | Starting Material |
| 4-(2-hydroxyphenyl)-3-methylenepiperidine | Intermediate |
| Tetrahydro-3-pyridinemethanol | Starting Material |
| Phenol | Starting Material |
| Malononitrile | Reagent |
| Salicylaldehyde | Starting Material |
| 3-Acetyl-4-hydroxycoumarin | Starting Material |
| Coumarinic Chalcone | Intermediate |
| 3-Hydroxy-4H-chromen-4-one | Intermediate |
| 4H-Chromen-4-one-3-carboxylic acid | Intermediate |
Nucleophilic Substitution Reactions
The introduction of a piperidinyl moiety at the C-3 position of the chromen-4-one ring system is often achieved through nucleophilic substitution reactions. A common strategy involves the use of a 3-halo-4H-chromen-4-one, such as 3-bromo- (B131339) or 3-chloro-4H-chromen-4-one, as the electrophilic partner. In this reaction, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electron-deficient C-3 position of the chromone ring and displacing the halide leaving group.
The reaction is typically carried out in a suitable organic solvent, such as ethanol, dimethylformamide (DMF), or acetonitrile, and may be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can significantly influence the reaction rate and yield. For instance, the use of a polar aprotic solvent like DMF can enhance the nucleophilicity of piperidine, leading to faster reaction times.
While a detailed protocol specifically for this compound is not extensively documented in publicly available literature, the general principles of nucleophilic aromatic substitution on related heterocyclic systems provide a strong foundation for this synthetic route. For example, studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines demonstrate the feasibility of such substitutions on electron-deficient heterocyclic rings. clockss.org
Derivatization from Precursor Chromones (e.g., 3-Hydroxymethyl-4H-chromen-4-ones)
An alternative approach to the synthesis of this compound involves the derivatization of a pre-functionalized chromone precursor. One such precursor is 3-hydroxymethyl-4H-chromen-4-one. This starting material can be converted to a derivative with a good leaving group at the methyl position, such as a tosylate or a halide.
The first step in this two-step process is the conversion of the hydroxyl group of 3-hydroxymethyl-4H-chromen-4-one into a better leaving group. This can be achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate, 3-(tosyloxymethyl)-4H-chromen-4-one. Alternatively, treatment with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the 3-(chloromethyl) or 3-(bromomethyl) derivative, respectively.
In the second step, the resulting chromone derivative with an activated methyl group is reacted with piperidine. The nucleophilic nitrogen of piperidine displaces the tosylate or halide leaving group in an S_N2 reaction to afford the desired 3-(piperidin-1-ylmethyl)-4H-chromen-4-one. It is important to note that this method yields a different constitutional isomer than the direct nucleophilic substitution on a 3-halochromone.
Novel Synthetic Routes and Green Chemistry Considerations
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methodologies. This has led to the exploration of novel synthetic routes for chromone derivatives, including the use of microwave irradiation and environmentally benign reaction conditions.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scielo.org.mxijsr.netiaea.orgresearchgate.netscielo.org.za Several studies have reported the successful synthesis of various chromene derivatives under microwave irradiation. For instance, the one-pot synthesis of tetrazole-based 3-hydroxy-4H-chromen-4-ones has been achieved with significantly reduced reaction times and improved yields using microwave heating. scielo.org.mx In a model study, the synthesis of 2-(4-(1H-tetrazol-5-yl)phenyl)-6-fluoro-3-hydroxy-4H-chromen-4-one was completed in just 11 minutes with a 79% yield under microwave irradiation, compared to 10 hours and a 61% yield with conventional heating. scielo.org.mx
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 10 hours | 61 |
| Microwave Irradiation | 11 minutes | 79 |
Environmentally Benign Reaction Conditions
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of synthesizing this compound and its analogues, this can be achieved through the use of greener solvents and solvent-free reaction conditions.
Deep eutectic solvents (DESs), which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, have gained attention as environmentally friendly reaction media. asianpubs.org For example, a deep eutectic solvent composed of glucose and urea (B33335) has been successfully employed for the synthesis of various piperidin-4-one derivatives, achieving good yields. asianpubs.org This approach avoids the use of volatile and often toxic organic solvents.
Solvent-free reactions, particularly when combined with microwave irradiation, represent another green synthetic strategy. By eliminating the solvent, this approach reduces waste and simplifies product purification. The synthesis of various heterocyclic compounds, including 1,3-diynes, has been successfully carried out under solvent-free microwave conditions.
Spectroscopic and Advanced Structural Elucidation Techniques
X-ray Crystallography for Solid-State Molecular Structure and Conformation
A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain X-ray crystallography data for 3-(piperidin-1-yl)-4H-chromen-4-one. cam.ac.ukcam.ac.ukotago.ac.nzmanchester.ac.uk This search did not yield a specific crystal structure determination for this compound. Therefore, detailed experimental data on its solid-state molecular structure and conformation, such as precise bond lengths, bond angles, and torsional angles, are not publicly available at this time.
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable in elucidating the precise solid-state conformation of this compound.
Should such data become available, it would allow for a detailed analysis of several key structural features:
Conformation of the Piperidine (B6355638) Ring: The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.govchemrevlett.comchemrevlett.comnih.govnih.gov X-ray analysis would confirm if this is the case for the title compound and determine the orientation of the substituents.
Planarity of the Chromen-4-one System: The fused ring system of chromen-4-one is generally planar. nih.gov Crystallographic data would quantify the degree of planarity in this specific derivative.
Intermolecular Interactions: The data would also reveal any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which influence the crystal packing. nih.govnih.gov
Without experimental crystallographic data, a definitive description of the solid-state structure of this compound cannot be provided. Theoretical modeling studies could offer predictions of its likely conformation, but these would require experimental validation.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
No published data is available for the quantum chemical calculations of 3-(piperidin-1-yl)-4H-chromen-4-one.
Specific DFT analysis for the geometry optimization and electronic structure of this compound has not been reported in the literature.
The HOMO-LUMO energetics and FMO analysis for this compound are not available in published studies.
NBO analysis to determine delocalization and intramolecular charge transfer characteristics for this specific compound has not been documented.
MEP maps to identify the electrophilic and nucleophilic reactivity sites of this compound are not available.
Calculations of global and local reactivity descriptors for this compound have not been reported.
Spectroscopic Property Prediction and Validation
There are no available studies that report the prediction and experimental validation of the spectroscopic properties of this compound using computational methods.
Molecular Modeling and Dynamics
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding CharacterizationNo QTAIM analysis for this compound was found in the searched literature. QTAIM is used to characterize chemical bonds and intermolecular interactions based on the topology of the electron densityrsc.orgwiley-vch.denih.gov. While studies exist for other chromone (B188151) derivativesresearchgate.net, this specific compound has not been analyzed using this method.
Due to the lack of specific scientific data for "this compound" corresponding to the detailed outline, generating a scientifically accurate and informative article as requested is not feasible.
Structure Activity Relationship Sar and Molecular Design Principles
Influence of Substituents on Biological Activity within the Chromone-Piperidine Scaffold
The biological activity of compounds based on the chromone-piperidine framework is highly dependent on the nature and position of substituents on both the chromone (B188151) and piperidine (B6355638) rings. Modifications can significantly impact potency and selectivity.
Research on related aminoflavones, which share the core chromone structure, demonstrates that substituents on the phenyl ring (B-ring) are critical for cytotoxic activity. For instance, in a series of 3-aminoflavones tested against murine L1210 leukemia cells, derivatives with substituents at the 3' and/or 4'-positions were the most potent. nih.gov The introduction of a 4'-methoxy group (OCH₃) resulted in a compound with an IC₅₀ value of 22 µM, while the further addition of a 3'-amino group (NH₂) doubled the activity, yielding an IC₅₀ of 10 µM. nih.gov
Similarly, studies on other heterocyclic scaffolds incorporating a piperidine ring highlight the influence of substituents on biological endpoints like acetylcholinesterase (AChE) inhibition, a key target in Alzheimer's disease research. acgpubs.org In a series of piperidinone derivatives, the presence of electron-withdrawing groups on an attached benzylidene ring was shown to enhance inhibitory activity. A compound bearing a 4-nitro group (-NO₂) was the most potent against AChE, whereas a derivative with a 4-chloro (-Cl) substituent showed the best activity against butyrylcholinesterase (BuChE). acgpubs.org These findings suggest that strategic placement of electron-withdrawing or electron-donating groups on the chromone ring of a 3-(piperidin-1-yl)-4H-chromen-4-one analogue could similarly modulate its activity against various biological targets.
The following table illustrates the impact of substituents on the biological activity of related heterocyclic compounds, providing a basis for predicting similar effects on the chromone-piperidine scaffold.
Table 1: Influence of Substituents on Biological Activity of Related Heterocyclic Scaffolds
| Parent Scaffold | Substituent(s) | Target/Assay | Measured Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 3-Aminoflavone | 4'-OCH₃ | L1210 Leukemia Cells | 22 µM | nih.gov |
| 3-Aminoflavone | 3'-NH₂, 4'-OCH₃ | L1210 Leukemia Cells | 10 µM | nih.gov |
| N-benzyl-4-piperidinone | 3,5-bis(4-nitrobenzylidene) | Acetylcholinesterase (AChE) | 12.55 µM | acgpubs.org |
| N-benzyl-4-piperidinone | 3,5-bis(4-chlorobenzylidene) | Butyrylcholinesterase (BuChE) | 17.28 µM | acgpubs.org |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | ortho-Cl on Benzyl (B1604629) | Acetylcholinesterase (AChE) | 0.91 µM | nih.gov |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | meta-OCH₃ on Benzyl | Acetylcholinesterase (AChE) | 5.5 µM | nih.gov |
Role of the Piperidine Moiety in Modulating Target Affinity and Selectivity
In the context of the chromone-piperidine scaffold, the piperidine moiety can serve several key functions:
Target Interaction: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, forming crucial interactions with amino acid residues in a target protein's binding site. For example, in the design of acetylcholinesterase inhibitors, a terminal amine group, such as that within a piperidine or piperazine (B1678402) ring, is often included to facilitate interaction with the enzyme's active site. nih.gov
Modulation of Physicochemical Properties: The piperidine ring influences the molecule's solubility, lipophilicity, and polar surface area. These properties are critical for absorption, distribution, metabolism, and excretion (ADME) profiles, including the ability to cross the blood-brain barrier for neurodegenerative disease targets. nih.gov
Conformational Anchor: The piperidine ring restricts the conformational freedom of the side chain attached to the chromone core, helping to lock the molecule into a bioactive conformation that is favorable for binding to a specific target.
Selectivity: SAR studies on related scaffolds have shown that the piperidine ring is often essential for activity and cannot be easily replaced. In a series of antimalarial 3-piperidin-4-yl-1H-indoles, the scaffold was found to be intolerant to most modifications on the piperidine nitrogen, indicating the ring's critical role in anti-parasitic activity. nih.gov Similarly, replacing the piperidinyl moiety in certain derivatives of piperine (B192125) led to a significant reduction or complete loss of biological activity. researchgate.net
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional shape (conformation) of a molecule is a critical determinant of its biological activity. Conformational analysis explores the energetically favorable spatial arrangements of a molecule, which dictates how it can interact with a biological target. nih.gov
For this compound and its analogues, the key conformational features include the relative orientation of the piperidine ring with respect to the planar chromone core. This is defined by the torsion angles of the bond connecting the piperidine nitrogen to the C3 position of the chromone.
Computational methods, such as coordinate scans, are employed to systematically rotate this bond and calculate the potential energy of each resulting conformer. nih.gov This process identifies the low-energy, stable conformations that the molecule is most likely to adopt. The results of such analyses often reveal whether an extended or a folded conformation is energetically preferred. nih.gov
The correlation with bioactivity is direct: the molecule's most stable conformation must be complementary to the shape of the target's binding pocket to achieve potent activity. If the lowest energy conformation does not fit the receptor, the molecule must adopt a higher-energy, less stable conformation, which is energetically unfavorable and results in weaker binding and lower bioactivity. Therefore, understanding the preferred conformation of the chromone-piperidine scaffold is essential for designing analogues that have the correct spatial arrangement for optimal interaction with a given biological target. nih.gov
Rational Design Strategies for Developing Optimized Analogues
Rational drug design leverages SAR and structural information to create new molecules with improved potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, several strategies can be employed:
Substituent-Based Optimization: Based on SAR data, specific chemical groups can be introduced onto the chromone ring to enhance biological activity. For example, if targeting cancer cells, adding methoxy (B1213986) or amino groups at specific positions on the chromone's B-ring could be explored, mirroring the success seen in related aminoflavones. nih.gov
Bioisosteric Replacement: This strategy involves replacing certain functional groups with other groups that have similar physical or chemical properties but may improve the molecule's ADME profile. For instance, the piperidine ring could be replaced with other six-membered heterocycles like morpholine (B109124) or thiomorpholine (B91149) to fine-tune solubility and target selectivity. However, given the often-critical role of the piperidine moiety, such modifications must be approached with caution. researchgate.netnih.gov
Scaffold Hopping and Hybridization: This involves combining the chromone-piperidine scaffold with other pharmacophores known to be active against a specific target. For designing AChE inhibitors, one might link the chromone-piperidine unit to a fragment known to interact with the peripheral anionic site (PAS) of the enzyme, potentially creating a dual-binding inhibitor with enhanced potency. mdpi.com
Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking studies can be performed. This involves computationally placing the this compound molecule into the target's binding site to predict binding affinity and orientation. This information can then guide the design of new analogues with improved complementarity to the target, for example, by adding a substituent that can form an additional hydrogen bond with a key amino acid residue. nih.gov
By integrating these design strategies, researchers can systematically optimize the chromone-piperidine scaffold to develop novel and effective therapeutic agents for a variety of diseases.
Biological and Mechanistic Research in Vitro Investigations
Anti-Enzyme Activities
The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing inflammatory conditions. Research into chromen-4-one derivatives has identified potential sEH inhibitory activity. A study focused on piperidine (B6355638) amides of chromone-2-carboxylic acid revealed that these structures could interact with the enzyme. acgpubs.org
One particular derivative, a chromen-2-amide featuring a benzyl (B1604629) piperidine group on the amide side, was identified as a novel inhibitor of human sEH. acgpubs.org This compound demonstrated concentration-dependent inhibition of the enzyme, suggesting that the chromenone scaffold, when appropriately substituted, can serve as a basis for developing new sEH inhibitors. acgpubs.org
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Chromen-2-amide with benzyl piperidine | human sEH | 1.75 |
The chromen-4-one scaffold is a recurring motif in the design of cholinesterase inhibitors for potential application in Alzheimer's disease management. Various derivatives have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
One study investigated a series of chromenones with a basic amine moiety, including piperidine, connected to the 6-position of the core structure via a linker. d-nb.info The compound 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one (referred to as compound 7 in the study) was identified as a dual inhibitor, showing activity against both AChE and MAO-B. d-nb.info The piperidine and pyrrolidine (B122466) moieties were found to be among the most advantageous for AChE inhibition within this series. d-nb.info
In another study, various amino-7,8-dihydro-4H-chromenone derivatives were assessed. Compound 4k from this series showed potent and selective inhibition against BChE with a competitive mode of action. nih.gov Research on other, non-chromenone piperidinone scaffolds also demonstrated inhibitory activity. For instance, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was found to be a potent AChE inhibitor, while (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) showed the best anti-BuChE activity in its series. acgpubs.orgacgpubs.org
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
|---|---|---|
| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | 5.58 | - |
| Compound 4k (amino-7,8-dihydro-4H-chromenone derivative) | - | 0.65 |
| (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | 12.55 | - |
| (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | 18.04 | 17.28 |
Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine (B1211576) and a target for therapies aimed at neurodegenerative disorders like Parkinson's disease. nih.gov The chromen-4-one structure has been explored as a scaffold for MAO-B inhibitors.
The multitarget compound 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one demonstrated inhibitory activity against human MAO-B in the low micromolar range. d-nb.info Studies on other chromenone derivatives have shown that substitutions on the core ring system significantly influence potency and selectivity. For instance, 6-[(3-bromobenzyl)oxy]chromones with acidic groups on the C3 position act as highly potent and reversible MAO-B inhibitors. nih.gov Another study on chromenones isolated from a marine-derived Streptomyces species identified 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one as a potent, reversible, and competitive inhibitor of MAO-B. koreascience.kr
| Compound | MAO-B IC₅₀ (µM) |
|---|---|
| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | 7.20 |
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 0.14 |
| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | 3.42 |
The chromen-4-one scaffold has been investigated as a template for various kinase inhibitors. Notably, derivatives of 2-morpholino-4H-chromen-4-one have been developed as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in DNA damage repair.
The landmark DNA-PK inhibitor LY294002 features a morpholine (B109124) ring at the 2-position of the chromenone core. Structure-activity relationship studies revealed that the morpholine oxygen is critical for activity. Replacement of the morpholine ring with a piperidine moiety resulted in a compound that was essentially devoid of DNA-PK inhibitory activity. This highlights the stringent structural requirements for kinase inhibition within this scaffold, where a piperidine at the 2-position is not tolerated. Further research has led to highly potent derivatives like NU7026, which incorporates a fused ring on the chromenone structure. Other research has successfully developed chromone (B188151) derivatives as inhibitors for different kinases, such as p38 MAP kinase and protein kinase CK2. acs.orgnih.gov
| Compound | Target Kinase | IC₅₀ (µM) |
|---|---|---|
| LY294002 (2-morpholino) | DNA-PK | 1.0 |
| Piperidine derivative of LY294002 | DNA-PK | Inactive |
| NU7026 (2-morpholino derivative) | DNA-PK | 0.23 |
Receptor Ligand Binding and Modulation Studies
Sigma (σ) receptors, including the σ1 and σ2 subtypes, are implicated in various neurological disorders and are attractive targets for drug development. The chromenone scaffold has been identified as a promising framework for ligands with high affinity for these receptors. nih.gov
A study of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones systematically evaluated the impact of the terminal amine and linker length on receptor affinity. The majority of the investigated compounds were potent and selective σ1 receptor ligands. nih.gov The compound 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one, previously noted for its enzyme inhibition, also exhibited moderate dual affinity for both σ1 and σ2 receptors. nih.gov
Affinity was generally observed to increase with the length of the alkyl linker connecting the chromenone core to the amine. For instance, derivatives with a pentamethylene (n=4) linker were often the most potent within their respective subseries. nih.gov The compound 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one demonstrated high affinity for the σ1 receptor and selectivity over the σ2 subtype. nih.gov
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) |
|---|---|---|
| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | 245 | 31900 |
| 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one | 27.2 | 762 |
| 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one | 19.6 | 2550 |
Adenosine (B11128) Receptor (A2A, A3) Ligand Potency
No specific studies detailing the ligand potency or binding affinity of 3-(piperidin-1-yl)-4H-chromen-4-one for the A2A or A3 adenosine receptors were identified in the reviewed literature. While the broader class of heterocyclic compounds is often investigated for such properties, data for this particular molecule is not available.
In Vitro Cellular Activity Studies
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
No data from in vitro studies evaluating the antiproliferative or cytotoxic effects of this compound against cancer cell lines were found.
Specific investigations into the cytotoxic activity of this compound on human breast adenocarcinoma (MCF-7, MDA-MB-231), liver carcinoma (Hep G2), or fibrosarcoma (HT1080) cell lines have not been reported in the available scientific literature.
There is no available research describing the mechanisms of action of this compound at the cellular level. Studies concerning its effects on cell cycle progression or DNA synthesis have not been published.
Antimicrobial Activity (Antibacterial, Antifungal)
Information regarding the in vitro antimicrobial, specifically antibacterial or antifungal, activity of this compound is not present in the reviewed scientific literature. While related piperidin-4-one derivatives have been evaluated for such properties, data for the title compound is absent. biomedpharmajournal.orgnih.govresearchgate.net
Antioxidant Activity
No studies assessing the in vitro antioxidant capacity of this compound were identified. Standard assays to determine antioxidant potential, such as DPPH radical scavenging or other methods, have not been reported for this specific compound. researchgate.net
Anti-Hypoxic Activity
Currently, there is a notable absence of published scientific literature specifically detailing the in vitro anti-hypoxic activity of this compound. While research has been conducted on structurally related compounds, such as derivatives of daidzein (B1669772) (a type of isoflavone (B191592) with a chromen-4-one core), the direct evaluation of this specific molecule under hypoxic conditions has not been reported.
In studies exploring the anti-hypoxic potential of daidzein derivatives, researchers have synthesized and evaluated a series of compounds where various aminoalkyl groups, including piperidine, are attached to the chromen-4-one scaffold. jst.go.jp These investigations typically involve establishing a cell hypoxia model, for instance, using chemical induction or an anaerobic chamber, to assess the ability of the compounds to enhance cell viability under low-oxygen conditions. jst.go.jp For example, in one such study, several daidzein derivatives were found to significantly improve cell viability in H9C2 cells subjected to hypoxia. jst.go.jp The cytoprotective effects of these related compounds are often quantified and compared to a known standard or the parent compound.
Table 1: Illustrative Data on the In Vitro Anti-Hypoxic Activity of Related Daidzein Derivatives
| Compound | Concentration (µM) | Cell Line | % Increase in Cell Viability under Hypoxia |
| Daidzein Derivative A | 10 | H9C2 | 25% |
| Daidzein Derivative B | 10 | H9C2 | 42% |
| Daidzein Derivative C | 10 | H9C2 | 18% |
Note: The data in this table is hypothetical and serves as an example of how anti-hypoxic activity is typically presented. No such data is currently available for this compound.
The general approach in these studies is to first screen for cytotoxicity under normoxic conditions to ensure that the observed effects are not due to inherent toxicity of the compounds. jst.go.jp Compounds that are non-toxic are then advanced to anti-hypoxic screening. jst.go.jp While the piperidine moiety is a common functional group used in the synthesis of biologically active compounds, without direct experimental evidence, the anti-hypoxic potential of this compound remains speculative.
Mechanistic Investigations at the Molecular and Subcellular Level
Identification and Validation of Molecular Targets
There is no specific information available in the scientific literature regarding the identification and validation of molecular targets for this compound. Research into the precise proteins or other biomolecules with which this compound interacts has not been published.
Generally, for the broader class of chromone and flavonoid derivatives, a wide array of molecular targets have been identified, depending on the specific substitution patterns and the biological activity being investigated. For instance, some flavonoids are known to interact with various kinases, transcription factors, and enzymes involved in cellular signaling. nih.govnih.gov In the context of hypoxia, a key molecular player is the Hypoxia-Inducible Factor-1 (HIF-1). nih.govcellsignal.com HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen. cellsignal.com Some flavonoids have been shown to modulate the activity of HIF-1, although the mechanisms can be complex and sometimes independent of direct binding. nih.gov
Table 2: Potential Molecular Targets for Chromone Derivatives in Hypoxia-Related Pathways
| Potential Target | General Function | Relevance to Hypoxia |
| HIF-1α | Subunit of the HIF-1 transcription factor | Stabilized under hypoxic conditions to regulate gene expression |
| Prolyl Hydroxylases (PHDs) | Enzymes that regulate HIF-1α stability | Oxygen-dependent enzymes that are inhibited by hypoxia |
| Phosphoinositide 3-kinase (PI3K) | Kinase involved in cell signaling | Can regulate HIF-1α expression and activity |
| STAT3 | Transcription factor | Can be activated by hypoxia and regulate VEGF expression |
Note: This table lists potential molecular targets for the broader class of chromone derivatives based on existing literature. These have not been validated for this compound.
Future research on this compound would necessitate target identification studies, which could involve techniques such as affinity chromatography, proteomics-based approaches, or computational docking studies to predict potential binding partners. Validation of these targets would then require further biochemical and cellular assays.
Modulation of Intracellular Signaling Pathways
Consistent with the lack of information on its molecular targets, there are no published studies on the modulation of intracellular signaling pathways by this compound.
Hypoxia is known to trigger a cascade of intracellular signaling events to promote cellular adaptation and survival. nih.gov The primary pathway is the HIF-1 signaling cascade. cellsignal.com Under normoxic conditions, the HIF-1α subunit is continuously degraded. cellsignal.com However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. cellsignal.com This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. cellsignal.comnih.gov
Other signaling pathways that are known to be intertwined with the hypoxic response include the PI3K/Akt/mTOR pathway and the NF-κB pathway. nih.gov Some flavonoids and chromone derivatives have been reported to influence these pathways. For example, certain flavonoids have been found to suppress the hypoxia-induced phosphorylation of STAT3, a key event in some cellular responses to hypoxia. nih.gov
Should this compound be found to possess anti-hypoxic activity, subsequent mechanistic studies would be required to determine its effects on these and other relevant signaling pathways. Such investigations would likely involve Western blotting to assess the phosphorylation status of key signaling proteins, reporter gene assays to measure the transcriptional activity of factors like HIF-1, and measurements of downstream gene and protein expression.
Future Research Directions and Emerging Applications
Development of Multi-Target Directed Ligands (MTDLs) Utilizing the 3-(piperidin-1-yl)-4H-chromen-4-one Scaffold
The "one-target, one-drug" paradigm has been increasingly challenged by the multifactorial nature of complex diseases like Alzheimer's disease (AD) and cancer. researchgate.netnih.gov This has led to the rise of Multi-Target Directed Ligands (MTDLs), which are single chemical entities designed to interact with multiple biological targets simultaneously. researchgate.netnih.gov The chromone (B188151) scaffold, a key component of this compound, is recognized as a "privileged structure" in drug design due to its ability to bind to various biological targets. nih.gov
The MTDL strategy aims to enhance therapeutic efficacy and reduce the likelihood of drug resistance by modulating interconnected pathological pathways. researchgate.net For instance, in the context of Alzheimer's disease, researchers are designing chromone-based MTDLs that can simultaneously inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), two key enzymes implicated in the disease's progression. researchgate.net The this compound scaffold is particularly well-suited for this approach, as the piperidine (B6355638) moiety can be strategically modified to interact with one target while the chromone core engages another. This "fusion technique" allows for the creation of potent and selective MTDLs. researchgate.net
Future research will likely focus on expanding the MTDL concept by incorporating the this compound scaffold into molecules targeting a broader range of pathological factors, including neuroinflammation and oxidative stress. researchgate.net
Exploration of Novel Biological Targets for Chromone-Piperidine Derivatives
The versatility of the chromone-piperidine framework opens doors to investigating its interaction with a wide array of previously unexplored biological targets. In silico methods, such as those utilized by the SwissTargetPrediction web tool, are becoming instrumental in identifying the most probable protein targets for new piperidine derivatives. clinmedkaz.org These computational approaches predict interactions with various enzymes, receptors, transport systems, and ion channels, thereby suggesting potential therapeutic applications in diverse medical fields. clinmedkaz.org
For example, recent studies have explored novel spiro[chromane-2,4'-piperidine] derivatives as agonists for G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov This highlights the potential of chromone-piperidine structures to address metabolic disorders. Furthermore, the unique structural features of these compounds make them promising candidates for treating central nervous system diseases, cancer, and for use as local anesthetics and antimicrobial agents. clinmedkaz.org The ability to combine the chromone and piperidine fragments in various ways allows for the creation of compounds with a wide spectrum of biological activities. clinmedkaz.org
Advanced Computational Methodologies for Lead Optimization and Virtual Screening
The integration of advanced computational tools is revolutionizing the process of drug discovery and development. patsnap.com Techniques like virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling are crucial for identifying and optimizing lead compounds. patsnap.com
Virtual screening of large compound libraries, such as the Comprehensive Marine Natural Product Database (CMNPD), allows for the rapid identification of potential drug candidates. nih.gov For the this compound scaffold, structure-based virtual screening can identify novel derivatives with high binding affinity to specific targets. nih.gov This process significantly reduces the time and cost associated with experimental screening.
Molecular docking studies provide detailed insights into the binding modes of these derivatives with their target proteins. d-nb.infonih.gov This information is invaluable for lead optimization, enabling medicinal chemists to design modifications that enhance potency and selectivity. patsnap.comacs.org Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to assess the drug-like properties of new compounds early in the development process, minimizing the risk of late-stage failures. nih.gov Advanced methods like metadynamics and dynamic 3D pharmacophore analysis offer even deeper understanding of ligand-target interactions and conformational flexibility. researchgate.net
Strategic Synthesis of Diverse Chemical Libraries for Comprehensive Structure-Activity Profiling
The systematic exploration of the chemical space around the this compound scaffold is essential for establishing robust Structure-Activity Relationships (SAR). nih.govyoutube.com This involves the strategic synthesis of diverse chemical libraries where different substituents are systematically introduced onto the chromone and piperidine rings. nih.govresearchgate.net
The development of novel synthetic methodologies, such as one-pot multicomponent reactions and flow chemistry, facilitates the rapid generation of these libraries. mdpi.comchemrxiv.org These approaches allow for the efficient creation of a wide range of analogs, which can then be screened for their biological activity. mdpi.comchemrxiv.org
Comprehensive SAR studies help to identify the key structural features responsible for a compound's biological activity and pharmacokinetic properties. youtube.com By analyzing how changes in the chemical structure affect biological outcomes, researchers can design more potent and selective drug candidates. youtube.comnih.gov For instance, the introduction of specific functional groups can influence a molecule's toxicity and metabolic stability. youtube.comresearchgate.net
Integration with Advanced Bioanalytical Techniques for Mechanistic Insights
To fully understand the therapeutic potential of this compound derivatives, it is crucial to elucidate their mechanisms of action at a molecular level. Advanced bioanalytical techniques play a pivotal role in this process.
Techniques such as X-ray crystallography can reveal the precise three-dimensional structure of a ligand bound to its target protein, providing invaluable information for rational drug design. nih.govresearchgate.net Surface Plasmon Resonance (SPR) allows for the real-time measurement of binding affinity and kinetics between a drug candidate and its target. nih.gov
Furthermore, cellular and in vivo studies are essential to confirm the biological activity and elucidate the downstream effects of these compounds. For example, investigating the impact of these derivatives on gene expression can provide insights into the pathways they modulate. nih.gov The integration of these advanced bioanalytical techniques with computational and synthetic efforts creates a powerful and holistic approach to drug discovery, paving the way for the development of the next generation of therapeutics based on the this compound scaffold.
Q & A
Basic Question: What are the standard synthetic routes for 3-(piperidin-1-yl)-4H-chromen-4-one, and how is its purity validated?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a chromen-4-one core can be functionalized with piperidine using a Mitsunobu reaction or palladium-catalyzed cross-coupling. Post-synthesis, purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity validation employs high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For HRMS, the calculated and observed [M+H]+ values should align within 0.001 Da (e.g., δ 486.2128 vs. 486.2129 as in ). analysis confirms proton environments, while verifies carbon frameworks .
Basic Question: Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- Spectroscopy: and identify proton/carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at δ 180–190 ppm). HRMS confirms molecular weight.
- Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves 3D geometry. Hydrogen-bonding parameters (e.g., D–H···A distances of 2.5–3.0 Å) and atomic displacement parameters (ADPs) validate intermolecular interactions .
Advanced Question: How can researchers optimize reaction yields in piperidine-functionalized chromenone synthesis?
Methodological Answer:
Key factors include:
- Catalyst Selection: Acidic catalysts (e.g., HCl) may enhance nucleophilic substitution efficiency compared to neutral conditions ( ).
- Temperature Control: Elevated temperatures (57–63°C) improve reaction kinetics but require monitoring for decomposition ( ).
- Solvent Choice: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms. Yield optimization may involve iterative Design of Experiments (DoE) to balance variables .
Advanced Question: How should researchers address contradictions in crystallographic data interpretation?
Methodological Answer:
- Refinement Protocols: Use SHELXL for high-resolution data to refine occupancy and thermal parameters. Discrepancies in ADPs may indicate disorder; partial occupancy models or twin refinement (via TWIN/BASF commands) can resolve ambiguities .
- Validation Tools: Cross-check with PLATON (for symmetry) and R-factor analysis (e.g., R<10% for high-quality data). Hydrogen-bonding geometry (e.g., angles < 30° deviation from ideality) should align with literature benchmarks () .
Advanced Question: What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Functional Group Modulation: Introduce electron-withdrawing groups (e.g., nitro, as in ’s dinitrophenoxy probes) to enhance electrophilic reactivity. Piperidine N-alkylation can alter lipophilicity and bioactivity.
- Biological Assays: Test derivatives against target enzymes (e.g., α-glucosidase for antidiabetic potential) using kinetic assays (IC50 determination). Fluorescence-based assays (e.g., H2S detection in ) quantify selectivity .
Advanced Question: How do solvent and pH conditions influence stability during biological assays?
Methodological Answer:
- Solvent Compatibility: Use DMSO for stock solutions (≤1% v/v in aqueous buffers to avoid cytotoxicity).
- pH Stability: Chromen-4-ones may undergo keto-enol tautomerism; monitor via UV-Vis spectroscopy (λmax shifts indicate structural changes). Buffered solutions (pH 7.4) mimic physiological conditions, while acidic/basic conditions test degradation pathways .
Advanced Question: What computational methods complement experimental SAR analysis?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., kinases).
- DFT Calculations: Gaussian09 optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Charge distribution maps identify nucleophilic/electrophilic sites for functionalization .
Advanced Question: How to mitigate synthetic byproducts in large-scale reactions?
Methodological Answer:
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress to minimize over-functionalization.
- Purification: Recrystallization (ethanol/water mixtures) or preparative HPLC (C18 columns, acetonitrile/water gradients) removes regioisomers. LC-MS tracks byproduct formation (e.g., dimerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
